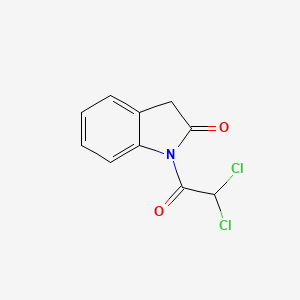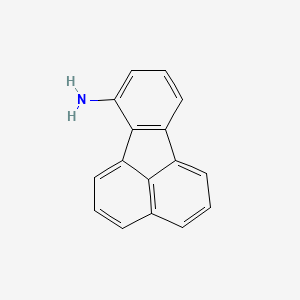
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is a coordination compound that features two copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine under controlled conditions. One common method includes dissolving copper(II) nitrate in water, followed by the addition of pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine. The mixture is then heated and stirred to facilitate the formation of the coordination polymer .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination polymers with different ligands .
Wissenschaftliche Forschungsanwendungen
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine has several scientific research applications:
Wirkmechanismus
The mechanism by which Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine exerts its effects involves the coordination of copper ions with the ligands, forming a stable structure. The copper centers can participate in redox reactions, facilitating electron transfer processes. The pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands provide a rigid framework that supports the overall stability and functionality of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer with Monoethanolamine: This compound features a similar coordination environment but with monoethanolamine as an additional ligand.
Cu2(pyrazine-2,3-dicarboxylate)2(4,4′-bipyridine):
Uniqueness
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is unique due to its specific combination of ligands, which confer distinct structural and functional properties. The presence of both pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands allows for a versatile coordination environment, making it suitable for various applications in catalysis, gas storage, and more .
Eigenschaften
Molekularformel |
C22H12Cu2N6O8 |
|---|---|
Molekulargewicht |
615.5 g/mol |
IUPAC-Name |
dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C6H4N2O4.2Cu/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-8H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4 |
InChI-Schlüssel |
VHRQHTLIRWUCCF-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


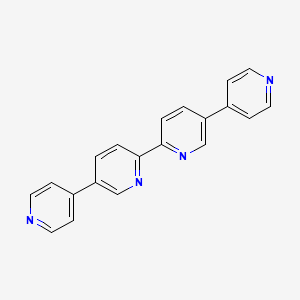
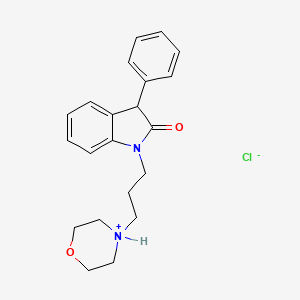

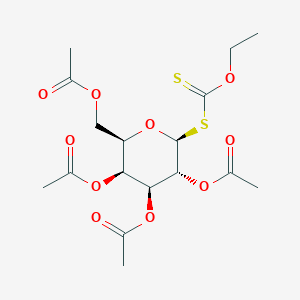

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
